molecular formula C34H34N4O B11035618 3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B11035618
M. Wt: 514.7 g/mol
InChI Key: RGFKHWGSRVKPLN-UHFFFAOYSA-N
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Description

3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzimidazo[2,1-b]quinazolinone structure, followed by the introduction of the 2-methylphenyl and 1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one stands out due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets

Properties

Molecular Formula

C34H34N4O

Molecular Weight

514.7 g/mol

IUPAC Name

3-(2-methylphenyl)-12-(1,2,2,4-tetramethylquinolin-6-yl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C34H34N4O/c1-20-10-6-7-11-24(20)23-17-27-31(30(39)18-23)32(38-29-13-9-8-12-26(29)35-33(38)36-27)22-14-15-28-25(16-22)21(2)19-34(3,4)37(28)5/h6-16,19,23,32H,17-18H2,1-5H3,(H,35,36)

InChI Key

RGFKHWGSRVKPLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC3=C(C(N4C5=CC=CC=C5N=C4N3)C6=CC7=C(C=C6)N(C(C=C7C)(C)C)C)C(=O)C2

Origin of Product

United States

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